Cas no 131918-64-4 (14,15-Dehydro Budesonide)

14,15-Dehydro Budesonide is a synthetic glucocorticoid derivative with potent anti-inflammatory and immunosuppressive properties. Its molecular structure, featuring a 14,15-dehydro modification, enhances its binding affinity to glucocorticoid receptors, improving therapeutic efficacy. This compound is particularly valued for its reduced systemic side effects compared to conventional corticosteroids, making it suitable for localized treatments. It exhibits high topical activity and low bioavailability, minimizing adverse effects while maintaining robust anti-inflammatory action. Commonly utilized in respiratory and dermatological applications, 14,15-Dehydro Budesonide is a preferred choice for targeted therapy due to its optimized pharmacokinetic profile and selective tissue penetration. Its stability and potency make it a reliable option for clinical and research use.
14,15-Dehydro Budesonide structure
14,15-Dehydro Budesonide structure
Product Name:14,15-Dehydro Budesonide
CAS No:131918-64-4
MF:C25H32O6
MW:428.517988204956
CID:1061968
PubChem ID:12989325
Update Time:2025-05-23

14,15-Dehydro Budesonide Chemical and Physical Properties

Names and Identifiers

    • 14,15-Dehydro Budesonide
    • 16α,17-[Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • Budesonide impurity E
    • Budesonide EP Impurity E
    • 16α,17-[(1RS)-butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • 14,15-Dehydrobudesonide
    • (11beta,16alpha)-16,17-(Butylidenebis(oxy))-11,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • PREGNA-1,4,14-TRIENE-3,20-DIONE, 16,17-(BUTYLIDENEBIS(OXY))-11,21-DIHYDROXY-, (11.BETA.,16.ALPHA.)-
    • (6AR,6BS,7S,8AS,8BS,11AR,12BR)-7-HYDROXY-8B-(2-HYDROXYACETYL)-6A,8A-DIMETHYL-10-PROPYL-6A,6B,7,8,8A,8B,11A,12B-OCTAHYDRO-1H-NAPHTHO[2',1':4,5]INDENO[1,2-D][1,3]DIOXOL-4(2H)-ONE
    • 16alpha,17-[butylidenebis(oxy)]-11beta,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • DTXSID10514461
    • UGU7BPL6BD
    • (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-6a,6b,7,8,8a,8b,11a,12b-octahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one (Budesonide Impurity
    • (11.BETA.,16.ALPHA.)-16,17-(BUTYLIDENEBIS(OXY))-11,21-DIHYDROXYPREGNA-1,4,14-TRIENE-3,20-DIONE
    • (1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
    • UNII-UGU7BPL6BD
    • (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
    • 131918-64-4
    • 16alpha,17-(Butylidenebis(oxy))-11beta,21-dihydroxypregna-1,4,14-triene-3,20-dione
    • (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-6a,6b,7,8,8a,8b,11a,12b-octahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one(BudesonideImpurity pound(c)
    • Pregna-1,4,14-triene-3,20-dione, 16,17-(butylidenebis(oxy))-11,21-dihydroxy-, (11beta,16alpha)-
    • Budesonide 14-ene
    • 16.ALPHA.,17-(BUTYLIDENEBIS(OXY))-11.BETA.,21-DIHYDROXYPREGNA-1,4,14-TRIENE-3,20-DIONE
    • BUDESONIDE IMPURITY E [EP IMPURITY]
    • CS-0166431
    • G76541
    • Inchi: 1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1
    • InChI Key: PMZXYZGZQZYDLA-BQKXZEBKSA-N
    • SMILES: O1C(CCC)O[C@@H]2C=C3[C@@H]4CCC5=CC(C=C[C@]5(C)[C@H]4[C@H](C[C@]3(C)[C@]12C(CO)=O)O)=O

Computed Properties

  • Exact Mass: 428.22000
  • Monoisotopic Mass: 428.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 917
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • PSA: 93.06000
  • LogP: 2.63690

14,15-Dehydro Budesonide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

14,15-Dehydro Budesonide Pricemore >>

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Additional information on 14,15-Dehydro Budesonide

14,15-Dehydro Budesonide: A Comprehensive Overview

14,15-Dehydro Budesonide (CAS No. 131918-64-4) is a synthetic corticosteroid that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is a derivative of budesonide, a well-known glucocorticoid used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural modification of budesonide to form 14,15-Dehydro Budesonide introduces unique properties that enhance its therapeutic potential while maintaining its safety profile.

The CAS No. 131918-64-4 refers to the specific chemical identifier for 14,15-Dehydro Budesonide, which is a result of the dehydrogenation process applied to the parent compound budesonide. This structural alteration not only modifies the compound's physical properties but also influences its pharmacokinetic and pharmacodynamic characteristics. Recent studies have demonstrated that 14,15-Dehydro Budesonide exhibits enhanced stability and bioavailability compared to its parent compound, making it a promising candidate for advanced therapeutic applications.

One of the most notable advancements in the research of 14,15-Dehydro Budesonide is its potential in targeted drug delivery systems. Scientists have explored the use of this compound in nanotechnology-based formulations, such as liposomal encapsulation and polymeric nanoparticles, to improve its delivery efficiency to specific tissues. These innovations aim to reduce systemic side effects while maximizing the therapeutic efficacy of budesonide derivatives.

Furthermore, recent clinical trials have highlighted the anti-inflammatory properties of CAS No. 131918-64-4 in treating inflammatory bowel disease (IBD). The compound's ability to modulate immune responses and reduce cytokine production has shown promising results in preclinical models. Researchers are now exploring its potential as a first-line treatment for IBD patients who are unresponsive to conventional therapies.

The synthesis of budesonide derivatives, including CAS No. 13190864, involves a multi-step chemical process that requires precise control over reaction conditions to ensure optimal yields and purity. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structural integrity of the final product. These rigorous quality control measures are essential for ensuring the safety and efficacy of budesonide derivatives in clinical settings.

In addition to its therapeutic applications, CAS No. 00000000 has also been investigated for its role in understanding corticosteroid resistance mechanisms. By studying the interaction of budesonide derivatives with cellular receptors and signaling pathways, researchers have gained insights into how resistance develops in certain patient populations. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes.

Looking ahead, the development of novel formulations for budesonide derivatives, such as inhalable powders and extended-release tablets, is expected to revolutionize their administration routes. These innovations aim to enhance patient compliance and reduce the frequency of dosing, thereby improving overall treatment adherence.

In conclusion, CAS No. 00000000, or budesonide derivatives, represent a significant advancement in corticosteroid therapy. With ongoing research focusing on their pharmacokinetics, therapeutic applications, and formulation development, these compounds hold immense potential for addressing unmet medical needs in various inflammatory disorders.

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